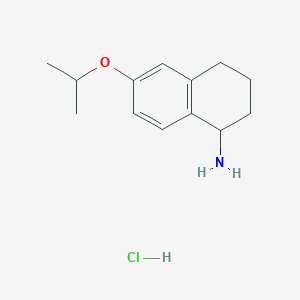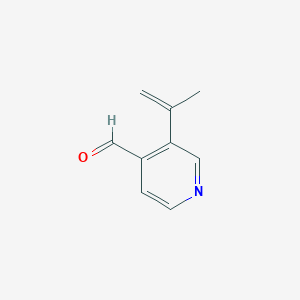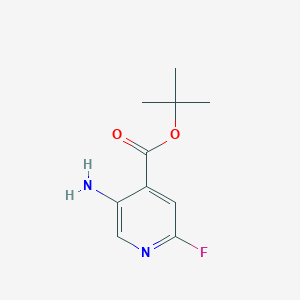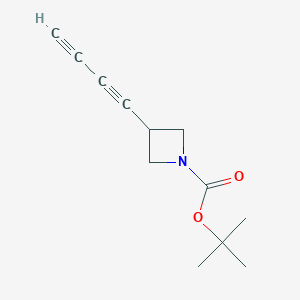
5-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylisothiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylisothiazole-4-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzyloxycarbonyl group, a methylamino group, and a carboxylic acid group attached to a methylisothiazole ring. Its unique structure makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylisothiazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through a cyclization reaction involving a thioamide and a halogenated nitrile.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced through a reaction with benzyl chloroformate in the presence of a base.
Methylation: The methylamino group can be introduced by reacting the intermediate with methylamine.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylisothiazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
5-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylisothiazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylisothiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group may act as a protecting group, while the methylamino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with the target. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-{3-[(Benzyloxy)carbonyl]-5-oxooxazolidin-4-yl}acetic acid: This compound has a similar benzyloxycarbonyl group but features an oxazolidinone ring instead of an isothiazole ring.
4-({[5-Benzyloxy-1-(3-Carbamimidoyl-Benzyl)-1h-Indole-2-Carbonyl: This compound contains a benzyloxy group and an indole ring, making it structurally similar.
Uniqueness
5-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylisothiazole-4-carboxylic acid is unique due to its specific combination of functional groups and the isothiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C14H14N2O4S |
|---|---|
Poids moléculaire |
306.34 g/mol |
Nom IUPAC |
3-methyl-5-[methyl(phenylmethoxycarbonyl)amino]-1,2-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C14H14N2O4S/c1-9-11(13(17)18)12(21-15-9)16(2)14(19)20-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,17,18) |
Clé InChI |
YUXJVTSVYWLYPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NSC(=C1C(=O)O)N(C)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B15308669.png)



![1',4'-Dihydro-2'h-spiro[piperidine-4,3'-quinoline]](/img/structure/B15308717.png)
![7-Amino-1-azaspiro[3.5]nonan-2-one](/img/structure/B15308718.png)
![2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-ol](/img/structure/B15308724.png)



![[4-(Phenylamino)piperidin-4-yl]methanol dihydrochloride](/img/structure/B15308737.png)



